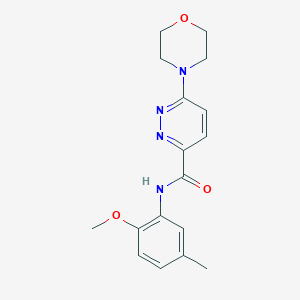

N-(2-methoxy-5-methylphenyl)-6-morpholinopyridazine-3-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-12-3-5-15(23-2)14(11-12)18-17(22)13-4-6-16(20-19-13)21-7-9-24-10-8-21/h3-6,11H,7-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSVPBCWERJLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(2-methoxy-5-methylphenyl)-6-morpholinopyridazine-3-carboxamide are currently unknown. This compound belongs to a class of organic compounds known as acetanilides, which are organic compounds containing an acetamide group conjugated to a phenyl group

Mode of Action

As an acetanilide derivative, it may interact with its targets through the acetamide group. .

Biochemical Pathways

Given its structural similarity to other acetanilides, it might influence pathways involving acetamide metabolism. The downstream effects of these interactions are currently unknown and require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of this compound is currently unavailable.

Biological Activity

N-(2-methoxy-5-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of functional groups that may contribute to its biological activity.

Research has indicated that compounds similar to this compound may act through various mechanisms:

- Inhibition of Kinases : Many pyridazine derivatives are known to inhibit specific kinases involved in cell proliferation and survival, making them potential candidates for cancer therapy .

- Targeting Apoptosis Pathways : Compounds in this class may modulate apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases alongside cancer .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

| Assay Type | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Cytotoxicity | HepG2 (liver cancer) | 10.5 ± 1.2 | Significant efficacy against HepG2 |

| Cytotoxicity | MCF-7 (breast cancer) | 15.0 ± 0.8 | Moderate efficacy |

| Anti-inflammatory | RAW 264.7 | 20.0 ± 1.5 | Reduced NO production |

Case Study 1: HepG2 Cell Line

In a study evaluating the cytotoxic effects of various compounds on HepG2 cells, this compound demonstrated an IC50 value of 10.5 µM, indicating strong anticancer activity compared to standard treatments like doxorubicin, which had an IC50 of 3.56 µM .

Case Study 2: MCF-7 Cell Line

Another study assessed the compound's effects on MCF-7 breast cancer cells, yielding an IC50 of 15 µM. This suggests that while it is less potent than in HepG2 cells, it still holds promise as a therapeutic agent for breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.